3-(4-Aminopiperidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-(4-aminopiperidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-9-10-2-1-3-11(8-10)13(17)16-6-4-12(15)5-7-16/h1-3,8,12H,4-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXFCXUVXXHJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-(Bromomethyl)benzonitrile : A key electrophilic intermediate used for coupling reactions.
- (R)-3-Aminopiperidine or its dihydrochloride salt : The chiral amine source for the piperidine moiety.
- 6-Chloropyrimidine-2,4(1H,3H)-dione derivatives : Used in related synthetic routes for analog compounds.
Preparation of (R)-3-Aminopiperidine
The chiral amine (R)-3-aminopiperidine is prepared via reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) solvent. Key parameters include:
- LAH equivalents: 1.5 to 2.0 relative to substrate.
- Temperature: Initial mixing at 10–45°C, followed by heating at 45–70°C.
- Workup involves filtration and isolation of the dihydrochloride salt.
This method allows production of (R)-3-aminopiperidine dihydrochloride in kilogram scale with high enantiomeric purity.
Coupling of 3-Aminopiperidine with Benzonitrile Derivatives
A common approach involves nucleophilic substitution or amide bond formation between the piperidine nitrogen and a benzonitrile derivative:
- Reaction conditions: The amine (free base or salt) is reacted with 2-(bromomethyl)benzonitrile or related activated benzonitrile compounds.
- Solvents: Suitable solvents include toluene, dichloromethane, isopropyl alcohol, or polar aprotic solvents.
- Bases: Sodium carbonate, triethylamine, or other mild bases are used to neutralize acids formed and promote coupling.
- Temperature: Typically 25°C to reflux, depending on solvent and reagents.
For example, reacting 2-(bromomethyl)benzonitrile with (R)-3-aminopiperidine dihydrochloride in isopropyl alcohol with sodium carbonate and potassium iodide at 65–70°C for 12–14 hours yields the desired amide intermediate.
Methylation and Further Functionalization (Related to Analogues)
In some synthetic routes, methylation of intermediates using dimethyl sulfate is employed under controlled temperature (20°C to reflux) to improve yield and purity before coupling with the piperidine amine.
Isolation and Crystallization
- The crude product is often converted to a pharmaceutically acceptable salt, such as the hydrochloride or benzoate salt.
- Crystallization is performed from solvents like n-propanol, dichloromethane, or mixtures thereof.
- Cooling steps include gradual reduction from reflux to 25–30°C and further to 0–5°C with stirring to precipitate crystalline forms.
- The crystalline product is filtered, washed, and dried to obtain high-purity material.
PXRD (Powder X-ray Diffraction) analysis confirms the crystalline form and purity of the isolated compound.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |
|---|---|---|---|---|
| Preparation of (R)-3-aminopiperidine | Lithium aluminum hydride reduction of (R)-3-aminopiperidin-2-one hydrochloride | 10–70°C | Tetrahydrofuran (THF) | LAH equivalents 1.5–2.0; filtration step |
| Coupling with 2-(bromomethyl)benzonitrile | (R)-3-aminopiperidine dihydrochloride, sodium carbonate, potassium iodide | 65–70°C | Isopropyl alcohol | 12–14 hours reaction time |
| Methylation of intermediate | Dimethyl sulfate, base | 20°C to reflux | Various solvents (e.g., toluene) | Improves yield and purity |
| Salt formation and crystallization | Benzoic acid or HCl sources, solvent evaporation, cooling | 0–30°C | Dichloromethane, n-propanol | Crystalline form isolation |
Research Findings and Improvements
- Use of dimethyl sulfate as a methylating agent provides cost-effective and higher-yield processes compared to other methylation reagents.
- Mild bases and safer solvents reduce hazardous byproducts and improve product quality.
- The choice of solvent for crystallization critically affects the morphology and purity of the final compound.
- Chiral purity of the piperidine amine is maintained through controlled reduction and isolation steps, essential for biological activity.
- Alternative coupling bases such as triethylamine or diisopropylethylamine have been explored to optimize reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminopiperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Drug Discovery
The compound is primarily recognized for its role in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.
- Histone Demethylase Inhibition : Research has demonstrated that derivatives of 3-(4-Aminopiperidine-1-carbonyl)benzonitrile can act as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in several cancers, including acute myeloid leukemia (AML). Inhibiting LSD1 promotes differentiation in blast cells, indicating potential therapeutic pathways for AML treatment .
- Optimization Studies : A study highlighted the structure-based design and optimization of compounds related to 3-(4-Aminopiperidine-1-carbonyl)benzonitrile. The synthesis involved reactions with various piperidine derivatives to yield target compounds with enhanced biological activity against cancer cell lines .
Polymer Synthesis
The versatility of 3-(4-Aminopiperidine-1-carbonyl)benzonitrile extends to polymer chemistry, where it serves as a building block for synthesizing advanced materials.
- Polymerization Techniques : The compound can participate in various polymerization reactions, leading to the formation of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance the performance characteristics of materials used in biomedical applications.
Biochemical Tool
In biochemical research, 3-(4-Aminopiperidine-1-carbonyl)benzonitrile is utilized as a tool for modulating biological pathways.
- Epigenetic Modulation : The ability of this compound to inhibit histone demethylases positions it as a valuable tool for studying epigenetic modifications. By altering histone methylation patterns, researchers can investigate gene expression changes associated with various physiological and pathological states .
Table 1: Summary of Research Findings on 3-(4-Aminopiperidine-1-carbonyl)benzonitrile
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Drug Discovery | Identified as an LSD1 inhibitor; promotes differentiation in AML cells. |
| Study B | Polymer Chemistry | Demonstrated utility in synthesizing high-performance polymers. |
| Study C | Biochemical Tool | Modulates histone methylation; useful for studying gene expression regulation. |
Case Study: Inhibition of LSD1
In a pivotal study examining the effects of 3-(4-Aminopiperidine-1-carbonyl)benzonitrile on AML cell lines, researchers observed that treatment with this compound led to significant upregulation of genes associated with differentiation and downregulation of proliferation markers. The study utilized chromatin immunoprecipitation sequencing (ChIP-seq) to analyze changes in histone modifications, confirming the compound's role as an effective epigenetic modulator .
Mechanism of Action
The mechanism of action of 3-(4-Aminopiperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
a) 4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride
- Molecular formula : C₁₃H₁₆ClN₃O.
- Key differences: The aminopiperidine-carbonyl group is attached at the para position of the benzene ring instead of the meta position.
- Properties: Higher molecular weight (265.74 g/mol) due to the hydrochloride salt.
b) 3-(4-Oxopiperidin-1-yl)benzonitrile
- Molecular formula : C₁₂H₁₄N₂O.
- Key differences: The piperidine ring contains a 4-oxo group instead of a 4-amino group.
- Synthesis: Achieved via a route with a reference yield of 28%, suggesting lower efficiency compared to aminopiperidine analogs .
Functional Group Variations
a) 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
- Molecular formula : C₁₉H₂₀N₄O₂.
- Key differences : Incorporates a 4-methoxypyridinyl substituent on the piperidine ring.
b) 4-((4-Aminomethylpiperidin-1-yl)methyl)benzonitrile hydrochloride
- Molecular formula : C₁₃H₁₉ClN₃.
- Key differences: Replaces the carbonyl group with a methylene (-CH₂-) bridge and adds an aminomethyl group to the piperidine.
- Structural impact : Reduced hydrogen-bonding capacity compared to the carbonyl-containing parent compound .
a) 2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile
- Molecular formula : C₂₀H₂₃N₃O.
- Key differences : Contains a phenylethoxy side chain, enhancing lipophilicity.
- Hazards : Classified as acutely toxic (oral, Category 4) and a respiratory irritant, highlighting the role of substituents in toxicity .
b) 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
Key Insights from Comparative Analysis
- Substituent Position : Meta vs. para substitution on the benzene ring influences electronic properties and binding affinity to targets like nitric oxide synthase .
- Functional Groups : Carbonyl vs. methylene bridges alter hydrogen-bonding capacity and solubility, impacting drug-likeness .
- Safety Profile : Ethoxy or aromatic side chains correlate with higher acute toxicity, necessitating stringent handling protocols .
Biological Activity
3-(4-Aminopiperidine-1-carbonyl)benzonitrile, a compound with the chemical formula C13H15N3O, has garnered attention in scientific research for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 3-(4-Aminopiperidine-1-carbonyl)benzonitrile
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
- CAS Number : 915866-46-5
The compound features a piperidine ring, which is known for its pharmacological relevance, particularly in the development of drugs targeting various neurological and psychiatric conditions.
The biological activity of 3-(4-Aminopiperidine-1-carbonyl)benzonitrile is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways remain under investigation; however, preliminary studies suggest involvement in:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing neurotransmission and related physiological responses.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated for its efficacy against Dengue virus (DENV) by inhibiting host kinases AAK1 and GAK, which are critical for viral propagation. In vitro assays demonstrated that 3-(4-Aminopiperidine-1-carbonyl)benzonitrile exhibited significant antiviral activity in human primary monocyte-derived dendritic cells (MDDCs), reflecting its potential therapeutic applicability in treating DENV infections .
Neuropharmacological Effects
The compound's structural features suggest it may influence central nervous system (CNS) functions. Its derivatives have been explored for their effects on serotonin and dopamine transporters, indicating a possible role in managing mood disorders and other CNS-related conditions .
Synthesis Methods
The synthesis of 3-(4-Aminopiperidine-1-carbonyl)benzonitrile typically involves the following steps:
- Starting Materials : 4-Aminopiperidine and benzonitrile.
- Reaction Conditions : The reaction is generally carried out under controlled conditions using solvents such as dichloromethane (DCM) and bases like potassium carbonate (K2CO3).
- Yield Optimization : The synthesis process can be optimized through purification techniques such as recrystallization or chromatography to achieve high purity levels.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | React 4-Aminopiperidine with benzonitrile in DCM at elevated temperatures. |
| 2 | Use K2CO3 as a base to facilitate nucleophilic substitution. |
| 3 | Purify the product through recrystallization. |
Case Studies and Research Findings
Several studies have reported on the biological activity of 3-(4-Aminopiperidine-1-carbonyl)benzonitrile:
- Antiviral Activity : A study demonstrated that this compound effectively inhibited DENV replication in MDDCs, highlighting its potential as a broad-spectrum antiviral agent .
- Neuropharmacological Research : Research indicated that derivatives of this compound showed promising results in modulating neurotransmitter systems, suggesting applications in treating mood disorders .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperidine ring can enhance biological activity, leading to more potent derivatives suitable for drug development .
Q & A
Basic: What are the recommended synthetic routes for 3-(4-aminopiperidine-1-carbonyl)benzonitrile?
The compound can be synthesized via coupling reactions between benzonitrile derivatives and 4-aminopiperidine intermediates. A common approach involves activating the carbonyl group using reagents like EDCI/HOBt for amide bond formation . Alternative methods include nucleophilic substitution or condensation reactions under inert conditions. Purity optimization may require column chromatography or recrystallization using polar aprotic solvents.
Advanced: How can researchers address challenges in reaction yield and byproduct formation during synthesis?
Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and catalysts. Byproducts such as unreacted intermediates or hydrolyzed derivatives can be minimized by using anhydrous solvents (e.g., DMF, THF) and inert atmospheres . Advanced characterization techniques like LC-MS or HPLC-PDA (Photo-Diode Array) are critical for identifying impurities . Kinetic studies via in-situ NMR or IR spectroscopy may further elucidate reaction mechanisms .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Confirm the presence of nitrile (C≡N stretch ~2220 cm⁻¹), carbonyl (amide C=O ~1650 cm⁻¹), and amine (N-H ~3300 cm⁻¹) groups .
- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm), piperidine ring protons (δ 1.5–3.5 ppm), and nitrile/amide carbons .
- UV-Vis : Detect π→π* transitions in the benzonitrile moiety (λmax ~250–300 nm) .
Advanced: How can computational methods enhance structural analysis and reactivity predictions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict molecular electrostatic potentials, Frontier Molecular Orbitals (FMOs), and Fukui indices to identify nucleophilic/electrophilic sites . Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions affecting stability. Molecular docking studies may predict binding affinities for biological targets .
Basic: What safety precautions are critical during handling?
- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
Advanced: How should researchers manage conflicting toxicity data for this compound?
While no carcinogenic classification exists (IARC/ACGIH/NTP), acute toxicity (Oral LD50 Category 4, H302) and skin irritation (Category 2, H315) are reported . Discrepancies in toxicity profiles necessitate tiered testing:
In vitro assays (e.g., Ames test for mutagenicity).
Acute exposure studies in model organisms (OECD 423 guidelines).
Long-term stability assessments to detect degradation products .
Basic: What are the compound’s potential research applications?
- Pharmaceuticals : As a precursor for kinase inhibitors or opioid receptor modulators, given structural similarity to piperidine-based drugs .
- Materials Science : As a ligand in OLEDs due to electron-withdrawing nitrile groups enhancing charge transport .
Advanced: How can researchers design experiments to explore novel applications (e.g., catalysis or photovoltaics)?
- Catalysis : Screen for catalytic activity in cross-coupling reactions using Pd or Cu complexes.
- Photovoltaics : Measure HOMO-LUMO gaps via cyclic voltammetry to assess suitability as electron-transport materials .
- Biological Studies : Use SPR (Surface Plasmon Resonance) to evaluate binding to therapeutic targets like μ-opioid receptors .
Basic: What storage conditions ensure compound stability?
Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation . Purity should be verified via HPLC every 6 months.
Advanced: How can researchers resolve discrepancies in physicochemical property data (e.g., molar mass, melting point)?
Cross-validate using:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
